molecular formula C4H6O8 B1585207 Dihydroxytartaric acid CAS No. 76-30-2

Dihydroxytartaric acid

Cat. No.: B1585207
CAS No.: 76-30-2
M. Wt: 182.09 g/mol
InChI Key: XHWHHMNORMIBBB-UHFFFAOYSA-N
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Description

Dihydroxytartaric acid is an organic compound with the molecular formula C₄H₆O₈. It is a derivative of tartaric acid, characterized by the presence of two hydroxyl groups attached to the carbon atoms. This compound is known for its significant role in various chemical reactions and its applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxytartaric acid can be synthesized through several methods. One notable method involves the oxidation of tartaric acid using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .

Industrial Production Methods: Industrial production of this compound often involves the use of tartaric acid as a starting material. The process includes the oxidation of tartaric acid using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: Dihydroxytartaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dihydroxytartaric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tartaric acid
  • Oxalic acid
  • Citric acid
  • Malic acid

Comparison:

  • Tartaric acid: Similar in structure but lacks the additional hydroxyl groups. It is less reactive in oxidation reactions compared to dihydroxytartaric acid.
  • Oxalic acid: A simpler dicarboxylic acid that can be produced from the oxidation of this compound. It has stronger acidic properties.
  • Citric acid: Contains three carboxyl groups and one hydroxyl group. It is more commonly used in the food industry.
  • Malic acid: Contains two carboxyl groups and one hydroxyl group. It is less effective as a chelating agent compared to this compound .

This compound stands out due to its unique combination of hydroxyl and carboxyl groups, making it highly versatile in various chemical reactions and applications.

Properties

IUPAC Name

2,2,3,3-tetrahydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O8/c5-1(6)3(9,10)4(11,12)2(7)8/h9-12H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWHHMNORMIBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(=O)O)(O)O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226895
Record name Dihydroxytartaric acid
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Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76-30-2
Record name Dihydroxytartaric acid
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Record name Dihydroxytartaric acid
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Record name Dihydroxytartaric acid
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Record name Dihydroxytartaric acid
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Record name Tetrahydroxysuccinic acid
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Record name DIHYDROXYTARTARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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